2-(3-CARBOXYPHENYL)NICOTINIC ACID
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Overview
Description
2-(3-Carboxyphenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a carboxyphenyl group attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxyphenyl)nicotinic acid can be achieved through several methods. One common approach involves the reaction of 3-carboxybenzaldehyde with nicotinic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation, cyclization, and oxidation to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of pyridine derivatives. For example, the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid is a common method . This process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in various applications.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups, such as alcohols.
Substitution: The aromatic ring in the compound allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Carboxyphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Carboxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, nicotinic acid derivatives are known to act on G protein-coupled receptors, modulating various cellular processes . This interaction can lead to changes in lipid metabolism, inflammation, and other physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
2-(3-Carboxyphenyl)nicotinic acid is unique due to the presence of the carboxyphenyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not possible with other pyridinecarboxylic acids .
Properties
IUPAC Name |
2-(3-carboxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-4-1-3-8(7-9)11-10(13(17)18)5-2-6-14-11/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBDVLQFQCPAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687438 |
Source
|
Record name | 2-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-31-6 |
Source
|
Record name | 2-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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